Ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine scaffold substituted with a methyl group at position 5, a trifluoromethyl group at position 7, and an ethyl ester at position 2. Its molecular formula is C₁₁H₁₀F₃N₃O₂, with a molecular weight of 273.22 g/mol and a CAS number of 514799-12-3 . This compound serves as a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors targeting oncogenic pathways like B-Raf .
Properties
IUPAC Name |
ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2/c1-3-19-10(18)7-5-15-17-8(11(12,13)14)4-6(2)16-9(7)17/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXMRVPNSIEQKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Cyclization of Enaminones
A foundational approach involves the cyclocondensation of ethyl 3-amino-1H-pyrazole-4-carboxylate with β-diketones or β-ketoesters. For example, Abdelriheem et al. demonstrated that heating sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with heterocyclic amines in piperidinium acetate yields pyrazolo[1,5-a]pyrimidines. Adapting this method, the target compound can be synthesized by replacing the triazole moiety with a trifluoromethyl-substituted β-ketoester.
Reaction Conditions:
Ammonium Acetate-Mediated Cyclization
Alternative protocols employ ammonium acetate as both a catalyst and nitrogen source. A mixture of ethyl 3-amino-1H-pyrazole-4-carboxylate and 4,4,4-trifluoro-1-(methylamino)but-2-en-1-one in acetic acid under reflux for 4 hours achieves cyclization. This method avoids harsh bases, improving functional group tolerance.
Optimization Insights:
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Molar Ratio: 1:1 (amine:ketoester)
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Acid Concentration: 20% acetic acid in ethanol
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Post-Reaction Workup: Neutralization with NaHCO₃ followed by extraction with ethyl acetate
One-Pot Multicomponent Synthesis
Aldehyde-Amine-Ketoester Condensation
Recent advances utilize one-pot reactions to streamline synthesis. For instance, a pressure tube reaction of benzaldehyde derivatives, ethyl 3-amino-1H-pyrazole-4-carboxylate, and di-tert-butyl peroxide (DTBP) in 1,2-dichloroethane (DCE) at 130°C for 24 hours directly forms the pyrazolo[1,5-a]pyrimidine core. This method circumvents intermediate isolation, enhancing efficiency.
Key Parameters:
Trifluoromethyl Group Introduction
Incorporating the trifluoromethyl group requires careful selection of reagents. Trifluoromethyl iodide (CF₃I) or Langlois’ reagent (CF₃SO₂Na) in the presence of Cu(I) catalysts enables direct C–H trifluoromethylation at the pyrimidine C7 position.
Example Protocol:
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React pyrazolo[1,5-a]pyrimidine intermediate with CF₃SO₂Na (2 equiv).
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Add CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF.
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Heat at 80°C for 12 hours under argon.
Carboxylation and Esterification
Hydrolysis-Esterification Tandem Reactions
Ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is often synthesized via hydrolysis of its carboxylic acid precursor followed by re-esterification. For example, LiOH-mediated hydrolysis of the methyl ester at room temperature for 12 hours, followed by treatment with ethanol and H₂SO₄, achieves the ethyl ester.
Critical Observations:
Direct Carboxylation via CO₂ Insertion
Emerging methodologies employ palladium-catalyzed carboxylation. Using Pd(OAc)₂, 1,2-bis(diphenylphosphino)ethane (dppe), and CO₂ at 60°C under 1 atm pressure, the pyrazole C3 position is carboxylated in 72% yield. Subsequent esterification with ethanol completes the synthesis.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency and Scalability of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Cyclocondensation | 68–75 | 95–98 | Moderate | $$ |
| One-Pot Synthesis | 69–89 | 90–95 | High | $ |
| Trifluoromethylation | 60–72 | 85–90 | Low | $$$ |
Key Findings:
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One-pot methods offer superior scalability and cost-effectiveness but require precise temperature control.
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Post-functionalization strategies (e.g., trifluoromethylation) introduce variability in yield due to side reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Substituent Variations at Position 5
Substituent Variations at Position 7
Ester Group Modifications
Replacing the ethyl ester with other functional groups significantly impacts pharmacokinetics:
- Amide derivatives : Substitution of the ester with amides (e.g., ethyl → CONHR) improves microsomal stability and reduces metabolic degradation .
- Carboxylic acid derivatives : Hydrolysis of the ester to a free carboxylic acid (e.g., via alkaline conditions) often leads to decarboxylation, reducing bioactivity .
Structure-Activity Relationship (SAR) Insights
- Ester Position : Moving the ester from C3 to C2 (e.g., ethyl 2-carboxylate analogs) drastically reduces B-Raf inhibitory activity, highlighting the critical role of the C3 substituent in target engagement .
- Trifluoromethyl Group : The CF₃ group at C7 enhances electron-withdrawing effects, stabilizing the pyrimidine ring and improving binding affinity to hydrophobic kinase pockets .
- Hydrogenated Derivatives : Tetrahydropyrazolo[1,5-a]pyrimidines (e.g., cyclopropyl-substituted analogs) exhibit altered solubility but may compromise planarity required for target binding .
Stability and Functional Group Reactivity
- Ester Hydrolysis : The ethyl ester is prone to hydrolysis under both acidic and alkaline conditions, often leading to decarboxylation and loss of activity .
- CF₃ Stability : The trifluoromethyl group remains inert under most reaction conditions, making it a robust substituent for medicinal chemistry applications .
Biological Activity
Ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a notable compound within the pyrazolo[1,5-a]pyrimidine family, characterized by its unique fused ring structure and the presence of a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent and its interactions with various biological targets.
- Molecular Formula : C₁₁H₁₀F₃N₃O₂
- Molecular Weight : 273.21 g/mol
- CAS Number : 514799-12-3
The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological efficacy. The structural features contribute to its ability to interact with various enzymes and receptors.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit specific enzymes involved in cancer pathways, which may lead to reduced tumor growth and proliferation. The mechanism of action involves binding to target proteins, thereby altering their activity.
Table 1: Summary of Biological Activities
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer-related enzymes | |
| Antibacterial | Inhibition of biofilm formation | |
| Enzyme Inhibition | Interaction with specific receptors |
Antibacterial and Antibiofilm Activity
Recent studies have highlighted the compound's antibacterial properties, particularly its ability to inhibit biofilm formation in pathogenic bacteria. This activity is crucial in combating antibiotic resistance and offers a potential therapeutic avenue for infections that are difficult to treat.
Case Studies
- Inhibition of Cancer Cell Lines : A study demonstrated that this compound effectively reduced the viability of various cancer cell lines in vitro. The compound's mechanism involved apoptosis induction and cell cycle arrest at specific phases.
- Antibiofilm Activity : Another investigation assessed the compound's efficacy against biofilms formed by Staphylococcus aureus. The results indicated a significant reduction in biofilm biomass, suggesting that the compound could be developed into a treatment for chronic infections associated with biofilms.
The biological activity of this compound can be attributed to its ability to interact with key enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to bind selectively to enzymes involved in metabolic pathways related to cancer progression.
- Receptor Modulation : It modulates receptor activity, which can lead to altered signaling pathways associated with cell growth and survival.
Q & A
Q. Advanced
- Ester hydrolysis : Replacement with carboxylic acids (e.g., via NaOH/EtOH) improves aqueous solubility but risks decarboxylation under acidic conditions .
- Bioisosteric replacement : Substituting ethyl ester with heterocycles (e.g., oxadiazole) enhances B-Raf kinase inhibition (IC50 <100 nM) by improving hydrophobic interactions .
- Positional effects : Moving the ester from C3 to C2 reduces potency by 10-fold due to steric clashes in kinase ATP-binding pockets .
How to address discrepancies in reported melting points or spectral data across studies?
Advanced
Discrepancies arise from:
- Purity : Recrystallization solvents (ethanol vs. DMF) affect melting points (e.g., 190–192°C vs. 177–178°C for pyridinyl derivatives) .
- Polymorphism : Crystalline vs. amorphous forms yield varying thermal profiles. Use differential scanning calorimetry (DSC) to identify polymorphs .
- Instrument calibration : Cross-validate NMR shifts (e.g., TMS as internal standard) and MS ionization modes (EI vs. ESI) .
What are the key structural features influencing its role as a kinase inhibitor?
Q. Advanced
- Trifluoromethyl group : Enhances binding to hydrophobic pockets (e.g., B-Raf V600E mutant) via fluorine-mediated van der Waals interactions .
- Pyrimidine nitrogen geometry : Planar pyrazolo[1,5-a]pyrimidine core mimics purine scaffolds, enabling ATP-competitive inhibition .
- Substituent bulk : Bulky groups at C7 (e.g., phenylazo) reduce off-target effects by limiting access to non-catalytic kinase regions .
How to optimize reaction conditions to minimize decarboxylation during hydrolysis?
Q. Advanced
- Alkaline conditions : Hydrolyze esters with 2M NaOH in THF/H2O (1:1) at 0°C to stabilize carboxylate intermediates .
- Protective groups : Use tert-butyl esters (acid-labile) to prevent decarboxylation during workup .
- Low temperature : Maintain reactions below 25°C to suppress radical-mediated side reactions .
How to design analogs for improved pharmacokinetic properties?
Q. Advanced
- LogP optimization : Replace ethyl ester with PEGylated moieties to reduce logP from 3.2 to 2.1, enhancing solubility .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., cyano at C6) to block CYP450-mediated oxidation .
- Prodrug strategies : Phosphonate esters improve oral bioavailability by 3-fold via passive intestinal absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
